molecular formula C19H22ClN5O4S B2441187 Ethyl 4-(2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carbonyl)piperazine-1-carboxylate CAS No. 941975-25-3

Ethyl 4-(2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carbonyl)piperazine-1-carboxylate

Cat. No.: B2441187
CAS No.: 941975-25-3
M. Wt: 451.93
InChI Key: GQSJQRVZSDJCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carbonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H22ClN5O4S and its molecular weight is 451.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-[2-[(3-chlorophenyl)carbamoylamino]-4-methyl-1,3-thiazole-5-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O4S/c1-3-29-19(28)25-9-7-24(8-10-25)16(26)15-12(2)21-18(30-15)23-17(27)22-14-6-4-5-13(20)11-14/h4-6,11H,3,7-10H2,1-2H3,(H2,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSJQRVZSDJCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(N=C(S2)NC(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carbonyl)piperazine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring, a thiazole moiety, and a chlorophenyl group. Its molecular formula is C18H22ClN3O3SC_{18}H_{22}ClN_3O_3S with a molecular weight of approximately 397.9 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include the formation of the thiazole ring and the introduction of the chlorophenyl urea moiety. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as refluxing in organic solvents and purification via crystallization.

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, related thiazole-based compounds have shown potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action is believed to involve:

  • Induction of Apoptosis : Compounds have been shown to increase the Bax/Bcl-2 ratio, promoting apoptotic pathways.
  • Cell Cycle Arrest : Studies indicate that these compounds can cause arrest at different phases of the cell cycle, particularly G2/M phase.

Table 1 summarizes the IC50 values for selected thiazole derivatives:

CompoundCell LineIC50 (µg/mL)
Compound AMCF-70.28
Compound BHepG29.6
Ethyl 4-(...MCF-7TBD
Ethyl 4-(...HepG2TBD

Neuropharmacological Effects

In addition to anticancer properties, some studies suggest that related compounds may exhibit neuroprotective effects. These effects could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems and reducing oxidative stress.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxicity of synthesized thiazole derivatives against MCF-7 and HepG2 cells using the MTT assay. The results demonstrated that certain modifications in the structure significantly enhanced cytotoxicity.
  • In Vivo Studies : In vivo experiments using tumor-bearing mice models have shown promising results for compounds similar to this compound, indicating effective targeting of tumor cells.

Scientific Research Applications

Structural Properties

  • Molecular Formula : C14H14ClN3O3S
  • Molecular Weight : 339.8 g/mol
  • Density : 1.444 g/cm³ (predicted)
  • pKa : 5.78 (predicted)

The compound features a piperazine ring, a thiazole moiety, and a chlorophenyl group, which contribute to its diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activities. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-71.61
Compound BJurkat1.98
Compound CA-431<10

Antiviral Activity

The compound has also been studied for its antiviral properties, particularly against flavivirus infections. Research has demonstrated that it can inhibit viral replication by targeting viral envelope proteins essential for the assembly and infection processes.

Synthesis and Mechanisms of Action

The synthesis of Ethyl 4-(2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carbonyl)piperazine-1-carboxylate typically involves multi-step synthetic routes that optimize yield and purity. The mechanisms of action are believed to involve enzyme inhibition and receptor modulation, which are critical in the pathways associated with cancer and viral infections.

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

  • Study on MCF-7 Cells : A derivative similar to the compound showed an increase in apoptosis by 58.29-fold compared to untreated controls, indicating its potential as an anticancer agent.
  • Molecular Docking Studies : In silico analyses revealed favorable binding interactions with targets such as EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-kinase), suggesting avenues for further development as an anticancer therapeutic.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 4-(2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carbonyl)piperazine-1-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves coupling a thiazole-5-carboxylate intermediate with a substituted piperazine. For example, methyl 2-(3-arylureido)-4-methylthiazole-5-carboxylate derivatives are synthesized via condensation of isocyanates with aminothiazole esters under anhydrous conditions, followed by piperazine acylation . Key intermediates are characterized using 1H^1H/13C^{13}C NMR, IR, and HRMS. Purity is confirmed via HPLC, and crystalline intermediates may undergo X-ray diffraction for structural validation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and how are spectral discrepancies resolved?

  • Methodological Answer : 1H^1H NMR is used to verify urea NH protons (δ 9–11 ppm) and thiazole/piperazine protons. IR confirms carbonyl stretches (~1700 cm1^{-1}). Discrepancies between experimental and expected spectra (e.g., missing NH signals due to tautomerism) are resolved by analyzing solvent effects (DMSO vs. CDCl3_3) or using 2D NMR (HSQC, HMBC) to assign ambiguous signals . X-ray crystallography (via SHELXL refinement ) provides definitive structural confirmation.

Q. How is the compound’s stability assessed under typical laboratory storage conditions?

  • Methodological Answer : Accelerated stability studies involve storing the compound at 25°C/60% RH and 40°C/75% RH for 1–3 months. Samples are analyzed via HPLC for degradation products (e.g., hydrolysis of the ester or urea groups). Light sensitivity is tested by exposing the compound to UV-Vis radiation and monitoring changes by UV spectroscopy .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperazine acylation step, and what factors influence regioselectivity?

  • Methodological Answer : Yield optimization involves screening catalysts (e.g., HATU, EDCI) and bases (e.g., DIPEA, TEA) in aprotic solvents (DMF, THF). Regioselectivity at the piperazine nitrogen is controlled by steric effects: bulkier acylating agents favor substitution at the less hindered nitrogen. Reaction progress is monitored by TLC, and intermediates are purified via flash chromatography .

Q. What strategies are employed to resolve contradictions between computational docking predictions and experimental biological activity data?

  • Methodological Answer : If computational models predict high binding affinity but in vitro assays show low activity, validate the compound’s conformational stability (via MD simulations) and purity (LC-MS). Test enantiomeric purity if chiral centers exist. Use SPR or ITC to measure binding kinetics directly, as impurities or aggregation may distort cellular assay results .

Q. How can X-ray crystallography data be refined when twinning or disorder complicates the structure determination?

  • Methodological Answer : For twinned crystals, use the TWIN/BASF commands in SHELXL to model twin domains . For positional disorder (e.g., piperazine conformers), apply PART and SUMP restraints. High-resolution data (≤1.0 Å) improves refinement; if unavailable, supplement with DFT-optimized geometry constraints .

Q. What methodologies are recommended for analyzing the compound’s pharmacokinetic properties in preclinical studies?

  • Methodological Answer : Assess solubility (shake-flask method), permeability (Caco-2 assay), and metabolic stability (microsomal incubation with LC-MS/MS analysis). Plasma protein binding is measured via ultrafiltration. In vivo PK studies in rodents use serial blood sampling followed by LC-MS quantification. Adjust formulations (e.g., PEG-400/solutol HS15) to improve bioavailability .

Q. How can synthetic byproducts from urea coupling reactions be identified and minimized?

  • Methodological Answer : Byproducts (e.g., symmetrical ureas from isocyanate dimerization) are identified via LC-MS and minimized by using controlled stoichiometry (1:1.05 ratio of amine to isocyanate) and low temperatures (0–5°C). Add molecular sieves to scavenge water and prevent hydrolysis. Purify via recrystallization (ethanol/water) or preparative HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.